Trovafloxacin vs. Ciprofloxacin and Levofloxacin: MIC50 and MIC90 Against Ciprofloxacin-Susceptible and -Resistant Clinical S. aureus Isolates
In a study evaluating 96 ciprofloxacin-susceptible and 205 ciprofloxacin-resistant clinical Staphylococcus aureus isolates, trovafloxacin demonstrated quantifiably superior in vitro activity compared to older fluoroquinolones. For the entire isolate collection, the MIC50 of trovafloxacin was 0.06 mg/L, which is 8.3-fold lower than ciprofloxacin (MIC50 = 0.5 mg/L) and 4.2-fold lower than levofloxacin (MIC50 = 0.25 mg/L) [1]. Against ciprofloxacin-resistant strains specifically, trovafloxacin maintained an MIC90 of 16 mg/L, comparable to moxifloxacin and superior to sparfloxacin and grepafloxacin [1].
| Evidence Dimension | MIC50 (Minimum Inhibitory Concentration for 50% of isolates) |
|---|---|
| Target Compound Data | 0.06 mg/L (trovafloxacin) |
| Comparator Or Baseline | Ciprofloxacin: 0.5 mg/L; Levofloxacin: 0.25 mg/L |
| Quantified Difference | Trovafloxacin MIC50 is 8.3-fold lower than ciprofloxacin; 4.2-fold lower than levofloxacin |
| Conditions | Broth microdilution assay against 301 clinical S. aureus isolates (96 ciprofloxacin-susceptible, 205 ciprofloxacin-resistant) |
Why This Matters
For laboratories conducting antimicrobial susceptibility surveillance or evaluating novel anti-MRSA agents, trovafloxacin serves as a high-potency Gram-positive reference standard with a lower baseline MIC50, enabling more precise comparative efficacy measurements against resistant strains.
- [1] Schmitz FJ, et al. Comparative activities of clinafloxacin, grepafloxacin, levofloxacin, moxifloxacin, ofloxacin, sparfloxacin, and trovafloxacin against clinical isolates of ciprofloxacin-resistant and -susceptible Staphylococcus aureus strains. Antimicrob Agents Chemother. 1999;43(2):421-423. View Source
